Lipophilicity Control: 4-Chloro-6-fluoro-3,7-dimethylquinolin-8-amine vs. 6-Bromo-4-chloro-3,7-dimethylquinolin-8-amine
The target compound exhibits significantly lower lipophilicity than its 6-bromo analog, with a predicted LogP of 3.23 versus 3.85, representing a ΔLogP of −0.62 . This difference corresponds to an approximately 4.2-fold lower octanol-water partition coefficient, which has direct implications for aqueous solubility, membrane permeability kinetics, and susceptibility to cytochrome P450-mediated metabolism. The 6-fluoro substituent provides a smaller van der Waals radius (1.47 Å) and stronger electron-withdrawing inductive effect compared to bromine (1.85 Å), contributing to both the reduced lipophilicity and altered electronic profile of the quinoline ring.
6-Br analog: LogP 3.85
ΔLogP −0.62 (~4.2-fold lower)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.23 (TPSA = 38.91 Ų) |
| Comparator Or Baseline | 6-Bromo-4-chloro-3,7-dimethylquinolin-8-amine: LogP = 3.85 (TPSA = 38.91 Ų) |
| Quantified Difference | ΔLogP = −0.62 (target less lipophilic by a factor of ~4.2-fold) |
| Conditions | In silico predicted LogP values reported on vendor analytical datasheets (Leyan); consistent computational methodology applied across both compounds |
Why This Matters
Lower lipophilicity is generally associated with reduced non-specific protein binding, lower metabolic clearance via CYP450 enzymes, and improved aqueous solubility—key parameters for researchers prioritizing developability in early-stage lead optimization.
